2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile
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Overview
Description
2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles It features a fluorine atom and a pyrazole ring attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile typically involves the Buchwald-Hartwig amination reaction. This method uses a palladium catalyst, such as Pd2(dba)3, along with ligands like xantphos and a base such as cesium carbonate (Cs2CO3). The reaction involves the coupling of a halogenated benzonitrile with an aminopyrazole under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Buchwald-Hartwig amination process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as kinases. The pyrazole ring can form hydrogen bonds and other interactions with the active site of the target enzyme, leading to inhibition or modulation of its activity . This makes the compound valuable in the development of enzyme inhibitors for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine: This compound also features a pyrazole ring and fluorine atoms, making it structurally similar.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another pyrazole-containing compound with potential anticancer activity.
Uniqueness
2-Fluoro-4-[(1H-pyrazol-4-yl)amino]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a pyrazole ring attached to a benzonitrile core makes it a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C10H7FN4 |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-fluoro-4-(1H-pyrazol-4-ylamino)benzonitrile |
InChI |
InChI=1S/C10H7FN4/c11-10-3-8(2-1-7(10)4-12)15-9-5-13-14-6-9/h1-3,5-6,15H,(H,13,14) |
InChI Key |
HRVRCFAJUMZWTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=CNN=C2)F)C#N |
Origin of Product |
United States |
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